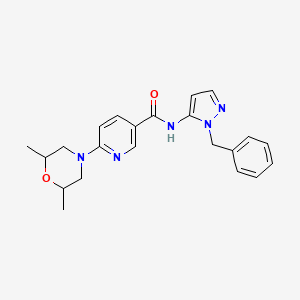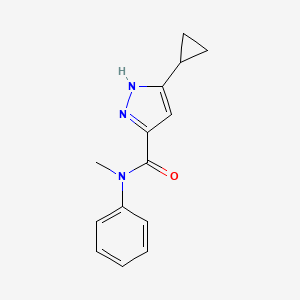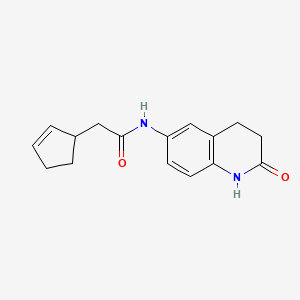
2-cyclopent-2-en-1-yl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopent-2-en-1-yl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPQA and has been synthesized using various methods.
作用機序
The mechanism of action of CPQA is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and lipoxygenase. CPQA has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
CPQA has been reported to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of various enzymes. CPQA has also been found to have antifungal and antibacterial activities. In addition, it has been reported to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using CPQA in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. CPQA has also been found to have anticancer, antifungal, and antibacterial activities, making it a useful compound for studying the mechanisms of action of these diseases. However, one of the limitations of using CPQA in lab experiments is its low yield during synthesis, which can make it difficult to obtain sufficient quantities for experiments.
将来の方向性
There are several future directions for research on CPQA. One direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanisms of action in inhibiting the activity of various enzymes and inducing apoptosis in cancer cells. Additionally, future research could focus on improving the synthesis method of CPQA to increase yield and reduce the cost of production.
合成法
CPQA can be synthesized using various methods, including the reaction of 2-cyclopent-2-en-1-ylacetic acid with 2-amino-3,4-dihydroquinoline in the presence of acetic anhydride and sulfuric acid. Another method involves the reaction of 2-cyclopent-2-en-1-ylacetic acid with 2-amino-3,4-dihydroquinoline in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The yield of CPQA using these methods is approximately 60-80%.
科学的研究の応用
CPQA has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been reported to have anticancer, antifungal, and antibacterial activities. CPQA has also been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-cyclopent-2-en-1-yl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-15-8-5-12-10-13(6-7-14(12)18-15)17-16(20)9-11-3-1-2-4-11/h1,3,6-7,10-11H,2,4-5,8-9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHNPKBRLBLGIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopent-2-en-1-yl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

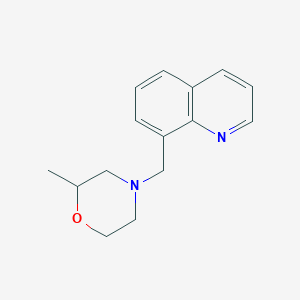

![[Cyclopentylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517450.png)
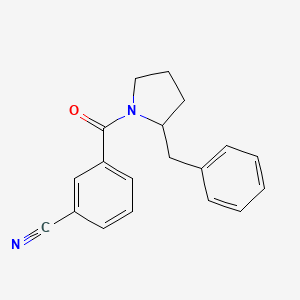
![2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine](/img/structure/B7517462.png)
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7517466.png)
![(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7517475.png)
![2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(1-methylsulfonylpiperidin-4-yl)acetamide](/img/structure/B7517485.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide](/img/structure/B7517489.png)
![N-[2-(2,3-dihydroindol-1-yl)propyl]-2-methoxyacetamide](/img/structure/B7517498.png)

